Chemical structure of 2-(Propan-2-yl)-1,2,3,4-tetrahydroquinoxaline
Chemical structure of 2-(Propan-2-yl)-1,2,3,4-tetrahydroquinoxaline
The following technical guide provides an in-depth analysis of 2-(Propan-2-yl)-1,2,3,4-tetrahydroquinoxaline , a privileged bicyclic scaffold in medicinal chemistry.
Synonyms: 2-Isopropyl-1,2,3,4-tetrahydroquinoxaline; 2-iPr-THQx CAS Registry Number: 1252875-58-3 (S-isomer), General generic searches may vary.[1] Molecular Formula: C₁₁H₁₆N₂ Molecular Weight: 176.26 g/mol
Executive Summary
The 2-(Propan-2-yl)-1,2,3,4-tetrahydroquinoxaline scaffold represents a critical pharmacophore in modern drug discovery, particularly in the development of Hepatitis B Virus (HBV) capsid assembly modulators and BET bromodomain inhibitors .[2] Unlike its fully aromatic quinoxaline precursor, the tetrahydro- derivative possesses distinct conformational flexibility and two differentiated nitrogen centers (N1 and N4), offering versatile vectors for structure-activity relationship (SAR) optimization.
This guide details the structural dynamics, validated synthetic pathways, and medicinal utility of this specific derivative, emphasizing the steric influence of the C2-isopropyl group on regioselective functionalization.
Structural Analysis & Physicochemical Properties[3]
Core Architecture
The molecule consists of a benzene ring fused to a tetrahydropyrazine ring. The defining feature is the isopropyl substituent at the C2 position , which introduces a chiral center and significant steric bulk.
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Chirality: The C2 carbon is sp³ hybridized and chiral. The molecule exists as (
) and ( ) enantiomers. The ( )-enantiomer is frequently prioritized in asymmetric synthesis for biological evaluation. -
Conformation: The tetrahydropyrazine ring is not planar. It typically adopts a half-chair or sofa conformation to minimize torsional strain and 1,3-diaxial interactions involving the isopropyl group.
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Electronic Environment:
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N1 (Sterically Hindered): The nitrogen atom at position 1 is adjacent to the bulky isopropyl group. It exhibits reduced nucleophilicity due to steric shielding.
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N4 (Reactive Center): The nitrogen at position 4 is distal to the substituent, making it the primary site for electrophilic attack (e.g., acylation, alkylation) in SAR studies.
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Basicity and pKa
Both nitrogen atoms are aniline-like (attached to an aromatic ring), reducing their basicity compared to aliphatic amines.
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Estimated pKa (Conjugate Acid): ~5.0 – 6.0.
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Reactivity: While less basic than piperazine, the N4 nitrogen remains sufficiently nucleophilic for derivatization without requiring harsh deprotonation conditions.
Synthetic Pathways[4][5][6][7][8]
Two primary routes exist for accessing this scaffold: the Classical Condensation-Reduction (robust, scalable) and the Asymmetric Hydrogenation (enantioselective).
Route A: Condensation-Reduction (Standard Protocol)
This route involves the formation of the aromatic quinoxaline followed by selective reduction.
Step 1: Condensation [3][4][5][6]
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Reagents: o-Phenylenediamine + 3-Methyl-2-oxobutanal (or 1-bromo-3-methylbutan-2-one).
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Mechanism: Double condensation forms the aromatic 2-isopropylquinoxaline.
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Conditions: Ethanol/Acetic Acid, Reflux.
Step 2: Reduction
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Reagents: H₂/Pd-C (Catalytic Hydrogenation) or NaBH₄/Acetic Acid.
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Outcome: Reduction of the pyrazine ring to tetrahydropyrazine.
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Selectivity: The benzene ring remains intact due to its higher resonance stability.
Route B: Ir-Catalyzed Asymmetric Hydrogenation
For high-value pharmaceutical intermediates, controlling the C2 stereocenter is critical.
-
Catalyst: Iridium complexes with chiral phosphine ligands (e.g., (S)-SegPhos or MeO-Biphep).
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Substrate: 2-Isopropylquinoxaline.[1]
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Conditions: H₂ (50 bar), Solvents (Toluene/Dioxane), Additives (I₂).
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Yield/ee: Typically >90% yield and >94% enantiomeric excess (ee).
Visualization of Synthetic Logic
Caption: Step-wise synthesis from diamine precursors to the tetrahydroquinoxaline core.
Medicinal Chemistry Applications
HBV Capsid Assembly Modulators
The 2-isopropyl-1,2,3,4-tetrahydroquinoxaline scaffold serves as a bioisostere for benzamides in the design of Hepatitis B Virus (HBV) inhibitors.
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Mechanism: The scaffold binds to the core protein (Cp) of HBV, inducing the formation of aberrant, non-infectious capsids.
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SAR Insight: The N4-position is typically derivatized with a urea or amide linker connecting to a phenyl group. The C2-isopropyl group provides hydrophobic filling of the binding pocket, enhancing affinity compared to the unsubstituted analog.
Regioselective Functionalization
Due to the steric bulk of the isopropyl group at C2, the N1 position is protected.
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Experiment: Treatment with Boc₂O (di-tert-butyl dicarbonate).
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Result: Exclusive formation of the N4-Boc product.
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Utility: This allows medicinal chemists to selectively modify N4 without protecting N1, streamlining synthetic sequences.
Pharmacophore Mapping
Caption: Functional map of the scaffold highlighting the reactive N4 vector and C2 hydrophobic interactions.
Experimental Protocol: Synthesis & Characterization
Objective: Synthesis of racemic 2-isopropyl-1,2,3,4-tetrahydroquinoxaline.
Materials
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o-Phenylenediamine (1.0 eq)
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3-Methyl-2-oxobutanal (1.1 eq) (or generated in situ from 1,1-dichloro-3-methylbutane-2-one)
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Ethanol (Solvent)
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Sodium Borohydride (NaBH₄) (4.0 eq)
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Acetic Acid (Catalyst/Solvent)
Procedure
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Cyclization: Dissolve o-phenylenediamine (10 mmol) in Ethanol (20 mL). Add 3-methyl-2-oxobutanal (11 mmol) dropwise. Heat to reflux for 3 hours. Monitor by TLC (formation of aromatic quinoxaline).[6]
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Workup 1: Cool to room temperature. Concentrate under vacuum. Dissolve residue in DCM, wash with water, dry over Na₂SO₄. (Intermediate: 2-isopropylquinoxaline).[1]
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Reduction: Dissolve the intermediate in Methanol (30 mL). Cool to 0°C.
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Addition: Add NaBH₄ (40 mmol) in small portions (caution: gas evolution).
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Reaction: Stir at room temperature for 12 hours.
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Quench: Add water (10 mL) slowly. Extract with Ethyl Acetate (3 x 20 mL).
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Purification: Dry organic layer (MgSO₄), concentrate, and purify via flash column chromatography (Hexane/EtOAc 8:2).
Characterization Data (Expected)
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Physical State: Yellowish oil or low-melting solid.
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¹H NMR (CDCl₃, 400 MHz):
- 6.5–7.0 (m, 4H, Ar-H)
- 3.5 (m, 1H, C2-H)
- 3.0–3.3 (m, 2H, C3-H)
- 1.7 (m, 1H, CH of iPr)
- 0.95 (d, 6H, CH₃ of iPr)
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Broad singlets for NH protons (exchangeable).
References
-
Identification of Novel Tetrahydroquinoxaline Derived Phenyl Ureas as Modulators of the Hepatitis B Virus Nucleocapsid Assembly. Journal of Medicinal Chemistry. (2014).
-
Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation. Chemical Science. (2013).
-
Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline and quinoxaline derivatives. Acta Poloniae Pharmaceutica. (1996).
-
Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules. (2023).
Sources
- 1. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 2. Identification of Novel Tetrahydroquinoxaline Derived Phenyl Ureas as Modulators of the Hepatitis B Virus Nucleocapsid Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. Methods of Preparation of Quinoxalines | Encyclopedia MDPI [encyclopedia.pub]
- 6. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
